1,6-dichloro-3-(trifluoromethyl)isoquinoline
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Overview
Description
1,6-Dichloro-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The incorporation of fluorine atoms into the isoquinoline structure imparts unique properties, making these compounds valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dichloro-3-(trifluoromethyl)isoquinoline can be synthesized through several methods:
Cyclization Reactions: The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, can also be employed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
1,6-Dichloro-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The displacement of halogen atoms by nucleophiles is a common reaction for this compound.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using metal catalysts.
Cyclization Reactions: The formation of fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Cross-Coupling Reactions: Catalysts such as palladium or copper are often used.
Cyclization Reactions: These reactions may require specific conditions such as high temperatures or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
1,6-Dichloro-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and antineoplastic agents.
Agriculture: Fluorinated isoquinolines have applications as agrochemicals due to their enhanced biological activity.
Materials Science: These compounds are used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1,6-dichloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . This can lead to increased binding affinity for target enzymes or receptors, resulting in potent biological effects.
Comparison with Similar Compounds
1,6-Dichloro-3-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1,6-Dichloroisoquinoline: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)isoquinoline: Lacks the chlorine atoms, which can affect its reactivity and applications.
Fluoroquinolines: These compounds have a quinoline backbone and exhibit a broad spectrum of antibacterial activity.
The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications in pharmaceuticals, agriculture, and materials science.
Properties
CAS No. |
2385657-95-2 |
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Molecular Formula |
C10H4Cl2F3N |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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